molecular formula C53H98N4NaO11PS B3026272 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) CAS No. 384835-52-3

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt)

Cat. No.: B3026272
CAS No.: 384835-52-3
M. Wt: 1053.4 g/mol
InChI Key: HLOYGXYDOICSBP-OHXMQTJZSA-M
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Description

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt), also known as DPPG-biotin, is a biotinylated phospholipid that has been widely used in various scientific research applications. DPPG-biotin is a derivative of the naturally occurring phospholipid dipalmitoylphosphatidylglycerol (DPPG). It is a zwitterionic phospholipid with a biotin group attached to the sn-1 position of the glycerol backbone. The presence of the biotin group allows for the DPPG-biotin molecule to be used in various scientific research applications, such as biotinylation, affinity purification, and fluorescence labeling.

Scientific Research Applications

Lipid Arrays for Biomolecular Interactions

  • Phospholipid Arrays on Porous Polymer Coatings: The use of nanoporous HEMA-EDMA as a matrix for lipid arrays, including 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl), demonstrates its effectiveness in protein and antibody binding studies. This method showcases higher fluorescent signal intensity and stability against washing, making it a promising approach for various bio-applications (Sekula-Neuner et al., 2017).

Chiral Separation in Capillary Electrochromatography

  • Immobilization of Phospholipid-Avidin for Chiral Separation: Phospholipid-coated capillaries with immobilized avidin, using compounds like 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(Cap biotinyl), have been effective in the chiral separation of amino acids. This method has shown reliable separations with high efficiency, highlighting its potential in analytical chemistry applications (Han et al., 2006).

Protein Immobilization on Monolayers

  • Immobilization of Streptavidin on Biotin-functionalized Monolayers: Biotin-functionalized Langmuir–Schaefer binary monolayers, incorporating 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(Cap Biotinyl), have been used for streptavidin immobilization. This approach offers insights into protein organization on lipid surfaces and potential applications in biosensing and nanotechnology (Ihalainen & Peltonen, 2004).

Lipid Bilayer Studies

  • Study of Lipid Bilayers: Research has delved into the structural properties of lipid bilayers using compounds like 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl). These studies contribute to a deeper understanding of lipid membrane dynamics and interactions, relevant in cell biology and pharmacology (Wohlgemuth, Waespe‐Šarčevic̀, & Seelig, 1980).

Biosensing Applications

  • Biosensing with Immobilized Enzyme Layers: The creation of biosensors using self-assembled monolayers that include 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) is a significant application. This method shows potential for detecting biological substances like hydrogen peroxide in complex samples, such as milk (Esseghaier et al., 2008).

Mechanism of Action

Target of Action

The primary target of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt), also known as 16:0 Biotinyl Cap PE, is the cell membrane . It belongs to a class of phospholipids that are the most abundant lipids in the inner leaflet of the plasma membrane .

Mode of Action

16:0 Biotinyl Cap PE interacts with the cell membrane, specifically with cholesterol, to form a condensed lipid monolayer with tight hydrogen bonding . This interaction results in a more fluid membrane that may aid in transport and signaling across the bilayer .

Biochemical Pathways

The interaction of 16:0 Biotinyl Cap PE with the cell membrane affects the lipid bilayer’s structure and function, influencing various biochemical pathways. For instance, it can impact the activation of G protein-coupled receptors (GPCRs) by agonist ligands, which is mediated by a transition from an inactive to active receptor conformation .

Pharmacokinetics

It is known that the compound is hygroscopic and light-sensitive . Its stability is maintained for one year when stored at -20°C .

Result of Action

The molecular and cellular effects of 16:0 Biotinyl Cap PE’s action are primarily related to its influence on the cell membrane’s fluidity and the activation of GPCRs . This can lead to changes in cell signaling and transport across the bilayer, impacting various cellular functions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 16:0 Biotinyl Cap PE. For instance, temperature can affect the compound’s stability, as it is recommended to be stored at -20°C . Furthermore, the presence of other molecules in the cell membrane, such as cholesterol, can influence the compound’s interaction with the membrane and its resulting effects .

Properties

IUPAC Name

sodium;2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H99N4O11PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-37-50(60)65-42-45(68-51(61)38-30-26-24-22-20-18-16-14-12-10-8-6-4-2)43-67-69(63,64)66-41-40-55-49(59)35-28-27-33-39-54-48(58)36-32-31-34-47-52-46(44-70-47)56-53(62)57-52;/h45-47,52H,3-44H2,1-2H3,(H,54,58)(H,55,59)(H,63,64)(H2,56,57,62);/q;+1/p-1/t45-,46+,47+,52+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOYGXYDOICSBP-OHXMQTJZSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCCCCCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)OC(=O)CCCCCCCCCCCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H98N4NaO11PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677175
Record name Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-{[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]amino}ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1053.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384835-52-3
Record name Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-{[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]amino}ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt)
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1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt)
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1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt)
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1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt)
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1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt)
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1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt)

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